Methyl {[4-oxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
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Overview
Description
METHYL 2-[(4-OXO-3-PHENETHYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Preparation Methods
The synthesis of METHYL 2-[(4-OXO-3-PHENETHYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product under controlled conditions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
METHYL 2-[(4-OXO-3-PHENETHYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other benzothieno pyrimidine derivatives, which share the core structure but differ in their substituents. These compounds can have varying biological activities and chemical properties. For example:
- METHYL 2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE : Similar structure but with a phenyl group instead of a phenethyl group.
- ISOPROPYL [(3-METHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE : Similar core structure but with different substituents .
These comparisons highlight the uniqueness of METHYL 2-[(4-OXO-3-PHENETHYL-3,4,5,6,7,8-HEXAHYDRO1
Properties
Molecular Formula |
C21H22N2O3S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 2-[[4-oxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H22N2O3S2/c1-26-17(24)13-27-21-22-19-18(15-9-5-6-10-16(15)28-19)20(25)23(21)12-11-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3 |
InChI Key |
QXUFRFQSVLBKIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CCC4=CC=CC=C4 |
Origin of Product |
United States |
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